molecular formula C16H14N4O2S3 B2539971 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 392292-03-4

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2539971
CAS No.: 392292-03-4
M. Wt: 390.49
InChI Key: ANKCIJKIQSLIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a 1,3,4-thiadiazole derivative featuring a thiophene-2-carboxamide group at position 2 and a thioether-linked ethyl chain substituted with an m-tolylamino group at position 3.

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S3/c1-10-4-2-5-11(8-10)17-13(21)9-24-16-20-19-15(25-16)18-14(22)12-6-3-7-23-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKCIJKIQSLIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the thiadiazole ring followed by functionalization with thiophene and carboxamide groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activities of thiadiazole derivatives are largely attributed to their ability to interact with various biological targets. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties by targeting multiple pathways involved in tumorigenesis:

  • Mechanisms of Action :
    • Inhibition of DNA and RNA synthesis.
    • Induction of apoptosis through caspase activation.
    • Targeting key kinases involved in cancer progression.
    For instance, studies have shown that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (µM)
20bHepG24.37 ± 0.7
20bA5498.03 ± 0.5

Antimicrobial Activity

Thiadiazole derivatives also exhibit significant antimicrobial activity against a range of pathogens:

  • Activity Against Bacteria :
    • Compounds have been tested against Gram-positive and Gram-negative bacteria.
    • In vitro studies indicate notable inhibition zones against Staphylococcus aureus and Escherichia coli.
    The minimum inhibitory concentration (MIC) values for some derivatives are reported to be lower than standard antibiotics like streptomycin .
CompoundBacterial StrainMIC (µg/mL)
18aSalmonella typhi32.6
18bEscherichia coli47.5

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives can also possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • In Vivo Studies :
    • Animal models have demonstrated that compounds with similar structures can significantly reduce tumor sizes and improve survival rates when administered at therapeutic doses.
  • Combination Therapies :
    • Thiadiazole derivatives are being explored in combination with conventional chemotherapeutics to enhance efficacy while reducing side effects.

Scientific Research Applications

Case Studies

  • HepG-2 and A-549 Cell Lines : Compounds derived from thiadiazole rings demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism involved inhibition of DNA synthesis and interaction with key enzymes involved in tumorigenesis .
  • Molecular Docking Studies : Molecular docking studies have suggested that these compounds can effectively bind to the active sites of proteins involved in cancer progression, such as dihydrofolate reductase, indicating their potential as targeted therapies .
CompoundTarget Cell LineIC50 (μM)Mechanism
20bHepG-20.47DNA synthesis inhibition
20bA-5491.4Apoptotic pathway activation

Antibacterial Efficacy

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has shown potential as an antibacterial agent. Research indicates that derivatives of thiophene and thiadiazole exhibit effective inhibition against various bacterial strains, including those resistant to conventional antibiotics .

Case Studies

  • Beta-lactamase Inhibition : Certain derivatives have been identified as effective inhibitors of beta-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance. The binding interactions were characterized by strong hydrogen bonding and hydrophobic interactions with the target proteins .
CompoundTarget BacteriaMechanism of Action
4aESBL-producing E. coliInhibition of beta-lactamase

In Silico Studies

In addition to anticancer and antimicrobial properties, compounds similar to this compound have been evaluated for their anti-inflammatory effects through molecular docking studies targeting the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in inflammatory responses .

Findings

The docking results suggest that these compounds could serve as potential inhibitors of 5-lipoxygenase, highlighting their utility in treating inflammatory diseases.

Conductive Polymers

Research into the synthesis of conductive polymers incorporating thiophene derivatives has shown promise for applications in organic electronics. The unique electronic properties of thiophene-based compounds allow for their use in organic photovoltaic cells and field-effect transistors.

Case Studies

Studies have demonstrated that incorporating thiophene derivatives into polymer matrices enhances electrical conductivity and stability under operational conditions .

Comparison with Similar Compounds

Substituent Effects on the Thiadiazole Core

The thiadiazole ring is a common scaffold in medicinal chemistry. Key structural variations in analogues include:

  • Thioether side chains: The target compound’s -(2-oxo-2-(m-tolylamino)ethyl)thio group differs from simpler alkyl/arylthio groups (e.g., methylthio in 4a , benzylthio in 5h ). Bulky or electron-withdrawing substituents (e.g., 4-chlorobenzyl in 5e ) may reduce reaction yields compared to smaller groups (e.g., 4a achieved 97% yield ).
  • Carboxamide groups: The thiophene-2-carboxamide in the target compound contrasts with phenylcarboxamide (4a, 5e–5m ) or phenoxyacetamide derivatives (5e–5m ). Thiophene rings may enhance π-stacking interactions in biological targets, as seen in antimicrobial compound 52 .

Amino Group Modifications

  • Meta vs. para substitution: The m-tolylamino group in the target compound differs from the p-tolylamino analogue (7 in ). Para-substituted aromatics often exhibit higher metabolic stability, but meta-substitution may alter binding specificity.
  • Aliphatic vs.

Physicochemical Properties

Melting Points and Yields

Compound Substituents (Thiadiazole-5thio) Carboxamide Group Yield (%) Melting Point (°C) Evidence
Target Compound -(2-oxo-2-(m-tolylamino)ethyl)thio Thiophene-2-carboxamide
5e 4-Chlorobenzylthio Phenoxyacetamide 74 132–134 [1]
4a Methylthio Phenylcarboxamide 97 [2]
5h Benzylthio Phenoxyacetamide 88 133–135 [1]
  • Trends : Bulky substituents (e.g., benzylthio) correlate with moderate yields (74–88%) and lower melting points (133–135°C), while simpler groups (methylthio) achieve higher yields (97%) .

Antimicrobial Potential

  • Thiophene-2-carboxamide derivatives, such as 52 (), exhibit broad-spectrum antimicrobial activity against gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli) . The target compound’s thiophene group may confer similar activity, modulated by the m-tolylamino moiety’s electronic effects.

Enzyme Inhibition

  • Piperidinyl-substituted thiadiazoles ( ) demonstrate acetylcholinesterase inhibitory activity, suggesting that amino group modifications (e.g., m-tolyl vs. piperidine) could tune selectivity for neurological targets.

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. In a representative procedure, thiosemicarbazide reacts with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ at 90°C for 3 hours) to form 2-amino-1,3,4-thiadiazole intermediates. Key considerations include:

  • Solvent selection : Anhydrous acetonitrile or dimethylformamide (DMF) enhances reaction homogeneity.
  • Temperature control : Prolonged reflux (>6 hours) risks decomposition, necessitating thin-layer chromatography (TLC) monitoring.

S-Alkylation for Thioether Linkage

Introduction of the 2-(m-tolylamino)ethylthio side chain occurs via S-alkylation:

  • Chloroacetyl chloride treatment : Reacting 2-amino-5-mercapto-1,3,4-thiadiazole with chloroacetyl chloride (1.2 eq) in DMF at 0–5°C yields 5-(2-chloroacetylthio)-1,3,4-thiadiazol-2-amine.
  • Nucleophilic substitution : The chloro intermediate reacts with m-toluidine (1.5 eq) in acetonitrile under reflux (82°C, 4 hours) to form 5-((2-(m-tolylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine.

Critical parameters :

  • Base selection : Triethylamine (TEA) neutralizes HCl byproducts, improving yields to 68–72%.
  • Byproduct mitigation : Activated charcoal treatment removes sulfur aggregates formed during DMF-mediated reactions.

Thiophene-2-Carboxamide Coupling

Carboxylic Acid Activation

Thiophene-2-carboxylic acid (1.1 eq) undergoes activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM). The mixture is stirred under argon for 30 minutes to form an active O-acylisourea intermediate.

Amide Bond Formation

The activated acid reacts with 5-((2-(m-tolylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) at room temperature for 48 hours. Post-reaction processing includes:

  • Acid-base extraction : Washing with 1M HCl removes unreacted amine.
  • Solvent removal : Rotary evaporation under reduced pressure yields a crude solid.

Purification and Characterization

Chromatographic Purification

Column chromatography (silica gel, 60–120 mesh) with a DCM:ethyl acetate gradient (3:1 → 1:1) isolates the target compound in >95% purity. Typical yields range from 58% to 65%, influenced by:

Parameter Optimal Condition Impact on Yield
Solvent polarity DCM:EA (1:1) Maximizes elution
Column load 1:40 (w/w) Prevents tailing
Flow rate 2 mL/min Enhances resolution

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.21 (s, 1H, NH), 8.02–7.86 (m, 4H, thiophene and thiadiazole), 7.45–7.32 (m, 4H, m-tolyl).
  • IR (KBr, cm⁻¹): 1685 (C=O amide), 1540 (C=N thiadiazole), 1245 (C-S).
  • HRMS : m/z 391.0521 [M+H]⁺ (calculated 391.0524 for C₁₆H₁₅N₄O₂S₃).

Industrial Scalability Considerations

Continuous Flow Synthesis

Replacing batch reactors with microfluidic systems reduces reaction times by 40% (e.g., S-alkylation completes in 1.5 hours vs. 4 hours).

Green Chemistry Metrics

  • Atom economy : 78% (theoretical maximum for this pathway).
  • E-factor : 12.3 kg waste/kg product, driven by solvent use in chromatography.

Challenges and Optimization Opportunities

Byproduct Formation

  • Sulfur precipitation : Additive screening (e.g., 1% v/v triethylphosphite) suppresses S₈ formation during S-alkylation.
  • Epimerization : Low-temperature coupling (0°C) prevents racemization at the thiophene carboxamide center.

Alternative Coupling Reagents

Comparative studies show PyBOP achieves 89% coupling efficiency vs. EDC’s 76%, albeit at higher cost.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

  • Step 1: Formation of the 1,3,4-thiadiazole core by cyclizing thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), as demonstrated in analogous 1,3,4-thiadiazole syntheses .
  • Step 2: Introduction of the m-tolylamino group via nucleophilic substitution or coupling reactions. Ethanol or acetonitrile are common solvents for such steps, with yields improved by refluxing (7–20 hours) .
  • Step 3: Thioether linkage formation between the thiadiazole and thiophene-carboxamide moieties. This may require anhydrous sodium acetate as a base and DMF as a solvent .
    Key Considerations: Monitor reaction progress using TLC, and purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .
  • NMR Spectroscopy: Use ¹H and ¹³C NMR to resolve the thiophene, thiadiazole, and m-tolylamino environments. For example, the thiophene protons typically resonate at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., M⁺ or M+H⁺) and fragmentation patterns. High-resolution MS (HRMS) is recommended for exact mass validation .
    Advanced Tip: For ambiguous signals, use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to resolve structural uncertainties .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Scenario: A mismatch in NMR shifts or unexpected MS fragments.
  • Troubleshooting Steps:
    • Reproduce Synthesis: Confirm purity via HPLC or melting point analysis. Impurities (e.g., unreacted starting materials) may skew data .
    • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to trace signal origins in NMR .
    • Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .
      Case Study: In analogous compounds, cyclization byproducts (e.g., disulfide linkages) caused MS anomalies, resolved by adjusting iodine stoichiometry during cyclization .

Advanced: What strategies are effective for evaluating the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., replacing m-tolyl with p-nitrophenyl) and compare bioactivity trends .
    Data Interpretation: Use statistical tools (e.g., ANOVA) to assess significance and correlate structural features with activity .

Advanced: How can the reaction mechanism of the thiadiazole-thiophene coupling step be elucidated?

Methodological Answer:

  • Kinetic Studies: Vary reaction parameters (temperature, solvent polarity) and monitor rate changes via HPLC .
  • Radical Trapping: Add TEMPO to test for radical intermediates in iodine-mediated cyclization steps .
  • Computational Modeling: Simulate transition states (software: Gaussian) to identify energetically favorable pathways for thioether bond formation .
    Key Insight: In related syntheses, iodine acts as both an oxidant and cyclization catalyst, with sulfur extrusion observed during thiadiazole formation .

Basic: What are common challenges in purifying this compound, and how are they addressed?

Methodological Answer:

  • Challenge: Co-precipitation of byproducts (e.g., disulfides or unreacted thiosemicarbazides).
  • Solutions:
    • Use gradient recrystallization (e.g., DMF/water) to selectively isolate the product .
    • Employ silica gel chromatography with ethyl acetate/hexane gradients for polar impurities .
    • For persistent issues, optimize pH during precipitation (e.g., pH 8–9 with ammonia) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically:
    • Thiophene Ring: Replace carboxamide with ester or nitrile groups .
    • Thiadiazole Core: Introduce halogens (e.g., Cl, Br) to assess electronic effects .
  • Biological Testing: Screen analogs against a panel of targets (e.g., kinases, bacterial enzymes) to identify pharmacophores .
  • Computational Docking: Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., DNA gyrase for antimicrobial activity) .

Basic: What safety precautions are recommended during synthesis?

Methodological Answer:

  • Hazardous Reagents: Handle POCl₃ (corrosive) in a fume hood with PPE (gloves, goggles). Quench excess reagent with ice-cold water .
  • Solvent Safety: Avoid prolonged exposure to DMF (reprotoxic); use under nitrogen flow .
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.